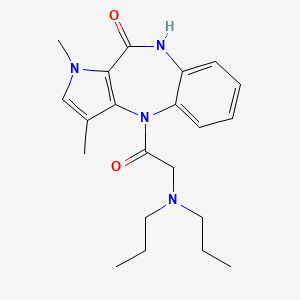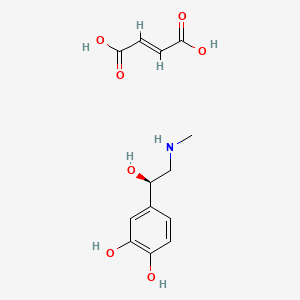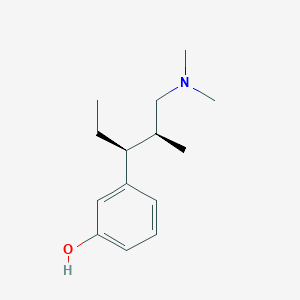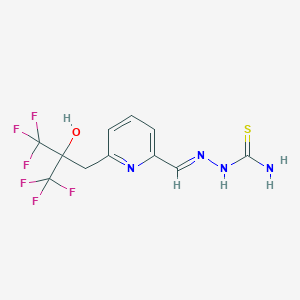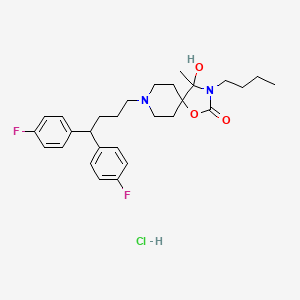
Magnesium palmitostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium palmitostearate, also known as magnesium stearate, is a compound formed by the reaction of magnesium with palmitic and stearic acids. It is a white, water-insoluble powder that is widely used in the pharmaceutical, cosmetic, and food industries. This compound is valued for its lubricating properties, which make it an essential ingredient in the production of tablets and capsules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium palmitostearate is typically synthesized through a reaction between magnesium salts (such as magnesium chloride) and sodium or potassium salts of palmitic and stearic acids. The reaction is carried out in an aqueous medium, and the product is precipitated out, filtered, and dried.
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with a mixture of palmitic and stearic acids. The reaction is conducted at elevated temperatures, usually around 150-200°C, to ensure complete reaction and formation of the desired product. The resulting this compound is then purified and dried for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium palmitostearate primarily undergoes hydrolysis and thermal decomposition reactions. It is relatively stable under normal conditions but can decompose at high temperatures.
Common Reagents and Conditions
Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form magnesium hydroxide and the corresponding fatty acids.
Thermal Decomposition: At temperatures above 200°C, this compound can decompose to form magnesium oxide, carbon dioxide, and water.
Major Products Formed
Hydrolysis: Magnesium hydroxide, palmitic acid, and stearic acid.
Thermal Decomposition: Magnesium oxide, carbon dioxide, and water.
Applications De Recherche Scientifique
Magnesium palmitostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a lubricant and release agent in the production of tablets and capsules. It helps to prevent the ingredients from sticking to the equipment during the manufacturing process.
Biology
In biological research, this compound is used as an excipient in the formulation of various drugs. It is also used in the preparation of cell culture media and as a stabilizer for enzymes and proteins.
Medicine
In the medical field, this compound is used as a lubricant in the production of pharmaceutical tablets and capsules. It is also used as an anti-caking agent in powdered medications and as a stabilizer in certain formulations.
Industry
In the industrial sector, this compound is used as a lubricant and release agent in the production of plastics, rubber, and other materials. It is also used as an anti-caking agent in the food industry and as a stabilizer in cosmetic formulations.
Mécanisme D'action
Magnesium palmitostearate exerts its effects primarily through its lubricating properties. It reduces friction between particles, which helps to improve the flowability of powders and prevent sticking during the manufacturing process. This compound also acts as a stabilizer, helping to maintain the integrity and stability of various formulations.
Comparaison Avec Des Composés Similaires
Magnesium palmitostearate is often compared with other similar compounds, such as calcium stearate, zinc stearate, and aluminum stearate.
Similar Compounds
Calcium Stearate: Similar to this compound, calcium stearate is used as a lubricant and release agent in the production of tablets and capsules. it has different solubility and stability properties.
Zinc Stearate: Zinc stearate is another commonly used lubricant and release agent. It is known for its excellent water-repellent properties and is often used in the production of cosmetics and plastics.
Aluminum Stearate: Aluminum stearate is used as a thickening agent and stabilizer in various formulations. It has different chemical properties compared to this compound and is used in different applications.
Uniqueness
This compound is unique in its combination of lubricating and stabilizing properties, making it a versatile compound for use in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use in various industries.
Propriétés
Numéro CAS |
91031-63-9 |
|---|---|
Formule moléculaire |
C34H66MgO4 |
Poids moléculaire |
563.2 g/mol |
Nom IUPAC |
magnesium;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
MPBQUSJTYPZEIZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



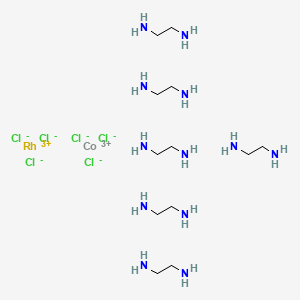
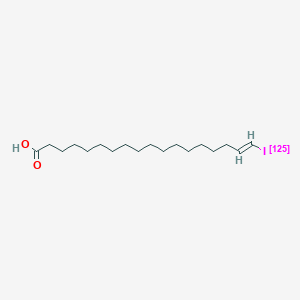
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
